(4-Methylpiperidin-4-yl)methanamine
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Overview
Description
(4-Methylpiperidin-4-yl)methanamine, also known as 1-methyl-4-piperidinyl)methanamine, is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methylpiperidin-4-yl)methanamine can be synthesized through several methods. One common synthetic route involves the reduction of 1-methylisonipecotamide using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C, followed by heating at 66°C for 25 hours under nitrogen . The reaction mixture is then quenched with water and sodium hydroxide, and the product is purified through chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reduction processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial production may involve stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(4-Methylpiperidin-4-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive effects . Additionally, the compound’s amine group allows it to participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered ring with one nitrogen atom.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Aminopiperidine: A derivative with an amino group at the 4-position of the piperidine ring.
Uniqueness
(4-Methylpiperidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and an amine group at the 4-position enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(4-methylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-6,8H2,1H3 |
InChI Key |
XQXXOWKUJRCUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CN |
Origin of Product |
United States |
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